

An In-depth Technical Guide to the Thermal Properties of Disperse Orange 25

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Compound of Interest		
Compound Name:	Disperse orange 25	
Cat. No.:	B1198771	Get Quote

This technical guide provides a comprehensive overview of the thermal properties of **Disperse Orange 25** (CAS No: 31482-56-1), a significant azo dye used in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental methodologies, and a workflow for thermal analysis.

Core Physicochemical and Thermal Properties

Disperse Orange 25, with the molecular formula C₁₇H₁₇N₅O₂, is a non-ionic aromatic compound known for its application in dyeing polyester fabrics and its use in creating materials with non-linear optical (NLO) properties.[1][2][3] Its stable chemical structure makes it a subject of interest for developing advanced materials for photonic applications, such as optical switches and modulators.[1][4] Understanding its thermal behavior is critical for these applications.

The key quantitative thermal and physical data for **Disperse Orange 25** are summarized in the table below.



Property	Value	Source
Melting Point	170 °C (with decomposition)	
155-160 °C (sublimes)		_
Boiling Point	555.0 ± 45.0 °C (Predicted)	
Flash Point	289.5 °C	_
Molecular Weight	323.35 g/mol	_
Density	1.19 g/cm ³	_
Maximum Absorption (λmax)	457 nm	_

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of organic compounds like **Disperse Orange 25** relies on several standard analytical techniques. The most common methods are Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

2.1. Melting Point Determination (Capillary Method)

This is a fundamental technique to determine the temperature range over which a solid melts and to assess its purity. Pure substances typically exhibit a sharp melting range of 1-2°C.

- Sample Preparation: A small amount of the Disperse Orange 25 sample, which must be completely dry, is finely pulverized into a powder.
- Capillary Loading: The open end of a capillary tube (a thin-walled glass tube sealed at one
 end) is pressed into the powdered sample. The tube is then tapped gently or dropped
 through a long vertical tube to pack the solid firmly into the sealed end, aiming for a sample
 height of 2-3 mm.
- Heating and Observation: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.



 Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is reported as the melting point.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to observe melting, crystallization, glass transitions, and other thermal events.

- Sample Preparation: A small quantity of the sample (typically 5-15 mg) is accurately weighed and placed into a small pan, often made of aluminum. The pan is then hermetically sealed.
- Instrumentation: The sample pan and an empty reference pan are placed inside the DSC instrument's furnace. A controlled atmosphere, typically an inert gas like nitrogen, is used to prevent oxidation.
- Thermal Program: The instrument is programmed to run a specific temperature cycle. A
 common procedure is a heat/cool/heat cycle to erase the sample's prior thermal history,
 followed by a final heating ramp at a constant rate (e.g., 10°C/min) during which data is
 collected.
- Data Analysis: The resulting thermogram plots heat flow against temperature. An
 endothermic peak represents melting, and the onset of this peak is typically taken as the
 melting point for organic compounds. The area under the peak can be integrated to calculate
 the enthalpy of fusion (ΔHfus).

2.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material.

• Sample Preparation: A small amount of the sample is weighed and placed in a high-temperature-resistant crucible (e.g., ceramic or platinum).

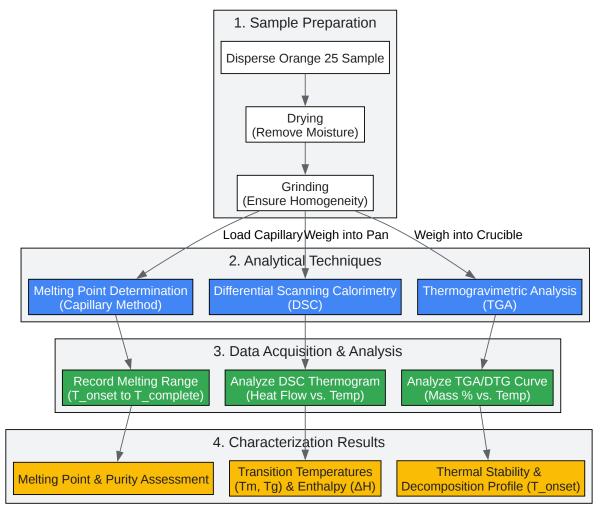


- Instrumentation: The crucible is placed on a highly sensitive microbalance within the TGA furnace.
- Experimental Conditions: A specific temperature program is initiated, typically a linear heating ramp, under a controlled atmosphere (e.g., nitrogen for inert decomposition or air/oxygen for oxidative stability studies).
- Data Analysis: The instrument records the sample's mass continuously as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of a significant weight loss event indicates the beginning of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive thermal analysis of a dye sample such as **Disperse Orange 25**, from initial preparation to final data interpretation.





Workflow for Thermal Analysis of Disperse Orange 25

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Workflow for Thermal Analysis of **Disperse Orange 25**.



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